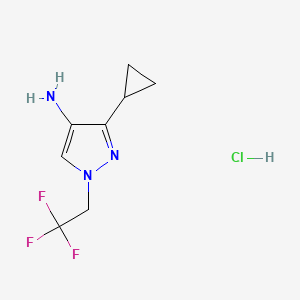

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C8H11ClF3N3 and its molecular weight is 241.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride (CAS: 2402837-33-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity and binding affinity to various receptors and enzymes. This interaction can modulate several biological pathways, leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that compounds similar to 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .

Antiparasitic Activity

In a study focused on antiparasitic properties, it was found that pyrazole derivatives could effectively target Plasmodium falciparum (the malaria-causing parasite). The incorporation of polar groups in the structure improved aqueous solubility and metabolic stability, enhancing the efficacy against the parasite .

Study 1: Antiparasitic Efficacy

A recent study evaluated various analogs of pyrazole compounds against Plasmodium falciparum. The study highlighted that modifications in the pyrazole ring significantly influenced activity. Specifically, compounds with trifluoromethyl substitutions showed improved efficacy due to enhanced binding interactions with the target enzyme PfATP4 .

| Compound | EC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.010 | High potency against asexual stage parasites |

| Compound B | 0.038 | Moderate activity; less effective than Compound A |

| 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine | TBD | Under investigation for similar activity |

Study 2: Antimicrobial Properties

Another study examined the antimicrobial effects of various pyrazole derivatives. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

化学反応の分析

Core Reactivity of the Pyrazole-Amine Scaffold

The 4-amine group on the pyrazole ring exhibits nucleophilic character, enabling participation in:

Condensation Reactions

- Reaction with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions to form imine or Schiff base derivatives.

Example: Condensation with tetrahydrofuran-3-one in acetic acid at 0–23°C yields a tricyclic product (32.91% yield) .

Conditions : AcOH, 16 h, RT.

Acylation and Sulfonation

- Amide bond formation via coupling with carboxylic acids or activated esters (e.g., using HATU or COMU).

Example: Reaction with 2-bromothiazole-4-carboxylic acid using HATU/DIEA in DCM produces a carboxamide derivative .

Functionalization of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl moiety participates in:

Nucleophilic Substitution

- Displacement of the trifluoroethyl group under strong basic conditions (e.g., Cs₂CO₃ in MeCN at 80°C) .

Example: Reaction with iodomethane replaces the trifluoroethyl group with methyl.

Radical Reactions

- The C–F bonds can undergo defluorination under radical initiation (e.g., using UV light or peroxides), though this is less common in drug synthesis .

Cross-Coupling Reactions

The pyrazole ring supports transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

- Boronated intermediates derived from the pyrazole core react with aryl halides.

Example: Pd-catalyzed coupling with 4-methyl-2-acetaminothiazole yields biaryl derivatives (77% yield) .

Conditions : XPhos Pd G2, dioxane/H₂O, 80°C.

Buchwald–Hartwig Amination

- The amine group facilitates C–N bond formation with aryl halides.

Example: Coupling with bromopyridines using Pd catalysts produces extended heterocyclic systems .

Oxidation

- The amine group can be oxidized to nitro or nitroso derivatives using H₂O₂ or KMnO₄.

Side Note : Over-oxidation of the cyclopropyl ring is a documented side reaction .

Reduction

- Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, though this is rarely utilized due to loss of aromaticity.

[2 + 2 + 2] Cyclotrimerization

- The diyne-functionalized analog undergoes Ru-catalyzed cycloaddition with alkoxycarbonyl isocyanates to form 6-aza-isoindolinones (47% yield) .

Catalyst : Cp*RuCl(cod), THF, 65°C.

Cyclopropane Ring-Opening

- Strong acids (e.g., HCl) or transition metals (e.g., Rh) induce cyclopropane ring-opening, forming linear alkenes or allylic amines .

Critical Analysis of Reaction Challenges

- Steric Hindrance : The cyclopropyl group adjacent to the pyrazole ring limits access to the 4-amine, requiring elevated temperatures for some substitutions .

- Trifluoroethyl Stability : Harsh basic conditions may cleave the C–N bond in the trifluoroethyl group, necessitating mild reagents .

- Regioselectivity : Cross-coupling reactions at the pyrazole 4-position often require tailored catalysts (e.g., XPhos Pd G2) to avoid byproducts .

This compound’s versatility in forming pharmacologically relevant scaffolds underscores its value in drug discovery. Further research should explore photoredox and electrochemical methods to enhance reaction efficiency.

特性

IUPAC Name |

3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVBMLPATCUPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2N)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。